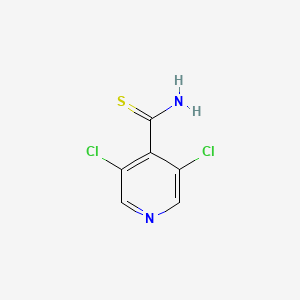
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorocarbonyl group and a dimethylphenyl group attached to the piperazine ring.
Méthodes De Préparation
The synthesis of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Applications De Recherche Scientifique
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Comparaison Avec Des Composés Similaires
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris, highlighting the diverse applications of piperazine derivatives.
1-(4-Methoxyphenyl)piperazine: Another derivative with distinct pharmacological properties.
Each of these compounds has unique features and applications, making this compound a valuable addition to the family of piperazine derivatives.
Propriétés
Formule moléculaire |
C13H17ClN2O |
|---|---|
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
4-(2,3-dimethylphenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-3-5-12(11(10)2)15-6-8-16(9-7-15)13(14)17/h3-5H,6-9H2,1-2H3 |
Clé InChI |
FWVRVLMGDWQRDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)


![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)









